molecular formula C14H14N2S4 B13511076 2-{4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole

2-{4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole

Cat. No.: B13511076
M. Wt: 338.5 g/mol
InChI Key: BQVXJMBHROAUGL-UHFFFAOYSA-N
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Description

2-{4,6-Dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole is a complex organic compound known for its unique structure and properties. It is primarily used in research and development within the pharmaceutical and chemical industries. The compound’s structure features two dithiolo[4,5-c]pyrrole rings, which contribute to its distinctive chemical behavior .

Preparation Methods

The synthesis of 2-{4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole involves several steps. Typically, the synthetic route includes the formation of the dithiolo[4,5-c]pyrrole rings through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the rings. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or other reduced forms .

Scientific Research Applications

2-{4,6-Dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole stands out due to its unique dithiolo[4,5-c]pyrrole rings. Similar compounds include other dithiolo[4,5-c]pyrrole derivatives, which may have different substituents or structural modifications.

Properties

Molecular Formula

C14H14N2S4

Molecular Weight

338.5 g/mol

IUPAC Name

2-(4,6-dimethyl-5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene)-4,6-dimethyl-5H-[1,3]dithiolo[4,5-c]pyrrole

InChI

InChI=1S/C14H14N2S4/c1-5-9-10(6(2)15-5)18-13(17-9)14-19-11-7(3)16-8(4)12(11)20-14/h15-16H,1-4H3

InChI Key

BQVXJMBHROAUGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N1)C)SC(=C3SC4=C(NC(=C4S3)C)C)S2

Origin of Product

United States

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